2-Nitrobenzene-1,3,5-triol

Catalog No.
S575081
CAS No.
16600-92-3
M.F
C6H5NO5
M. Wt
171.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzene-1,3,5-triol

CAS Number

16600-92-3

Product Name

2-Nitrobenzene-1,3,5-triol

IUPAC Name

2-nitrobenzene-1,3,5-triol

Molecular Formula

C6H5NO5

Molecular Weight

171.11 g/mol

InChI

InChI=1S/C6H5NO5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H

InChI Key

QSVQZFVXAUGEMT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)O

Synonyms

Nitro-phloroglucinol; 1,3,5-Trihydroxy-2-nitrobenzene; 1-Nitro-2,4,6-trihydroxybenzene; 2-Nitro-1,3,5-benzenetriol; 2-Nitrophloroglucinol; Nitrophloroglucinol

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)O

The exact mass of the compound 2-Nitrobenzene-1,3,5-triol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of benzenetriol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitrobenzene-1,3,5-triol (CAS: 16600-92-3), commonly known as 2-nitrophloroglucinol (2-NPG), is a highly functionalized aromatic compound featuring a single nitro group and three hydroxyl groups on a benzene core. This specific substitution pattern imparts strong acidity, unique electronic resonance, and exceptional hydrogen-bonding capabilities . In industrial and research procurement, 2-NPG is primarily valued as a next-generation matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), where it facilitates the ionization of both low-mass molecules and intact proteins [1]. Additionally, its pre-established regiochemistry makes it a critical, high-purity synthetic intermediate for developing selective pharmaceutical ligands, bypassing the poor yield and poor selectivity associated with the direct nitration of unmodified phloroglucinol .

Substituting 2-Nitrobenzene-1,3,5-triol with conventional MALDI matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) severely compromises analytical performance. In low-mass applications such as pesticide imaging, CHCA and DHB generate significant background ion interference that prevents absolute quantitation [1]. In proteomics, standard matrices like sinapinic acid (SA) fail to produce multiply charged protein ions under vacuum conditions, restricting analysis to low-resolution, singly charged peaks [2]. Furthermore, in synthetic workflows, attempting to substitute 2-NPG with raw phloroglucinol requires harsh downstream nitration steps that suffer from poor regiocontrol, leading to complex mixtures of mono-, di-, and tri-nitrated products that inflate purification costs and reduce overall yield .

Superior MALDI-MS Matrix Sensitivity for Low-Mass Quantitation

In the quantitative MALDI-MS imaging of the fungicide Pyrimethanil (PYM) in heterogeneous plant tissues, 2-NPG demonstrated optimum sensitivity and precision compared to industry-standard matrices. While CHCA and DHB suffer from high background noise in the low m/z range, 2-NPG enabled absolute quantitation that correlated linearly with UPLC-MRM measurements, accounting for 79% to 85% of the UPLC-MRM values on average[1].

Evidence DimensionMatrix interference and detection sensitivity for low-mass analytes (Pyrimethanil)
Target Compound DataLinear correlation with UPLC-MRM (79-85% recovery); minimal low m/z background.
Comparator Or BaselineCHCA and 2,5-DHB matrices
Quantified Difference2-NPG eliminates the low-mass background interference present in CHCA/DHB, enabling absolute spatial quantitation.
ConditionsMALDI-MS imaging of Pyrimethanil-sprayed strawberry tissue sections.

Allows analytical laboratories to replace slow LC-MS/MS extraction workflows with rapid, direct-tissue MALDI imaging for low-mass analytes.

Generation of Multiply Charged Protein Ions under Vacuum MALDI

2-NPG possesses the rare ability to generate highly charged protein ions in mass spectrometry. Studies demonstrate that 2-NPG can produce charge states as high as +9 for ubiquitin in a vacuum MALDI-TOF instrument, and up to +67 for BSA under Atmospheric Pressure Laserspray Ionization (AP-LSI) at just 200 °C[1]. In contrast, traditional matrices like Sinapinic Acid (SA) and 2,5-DHB predominantly yield singly charged ions under vacuum conditions, limiting their utility for high-mass protein analysis [1].

Evidence DimensionMaximum charge state generation for intact proteins
Target Compound DataAbundant multiply charged ions (e.g., up to +9 for ubiquitin in vacuum MALDI-TOF; +67 for BSA in AP-LSI).
Comparator Or BaselineSinapinic Acid (SA) and 2,5-DHB
Quantified DifferenceSA and DHB fail to form distinctive multiple charge states under vacuum, whereas 2-NPG readily produces ESI-like multiply charged spectra.
ConditionsVacuum MALDI-TOF and AP-LSI mass spectrometry of intact proteins.

Overcomes the m/z range limitations of standard mass analyzers, enabling high-accuracy intact protein sequencing without specialized high-mass detectors.

Regioselective Intermediate for ER-β Ligand Synthesis

2-NPG is utilized as a highly specific synthetic building block for the preparation of benzoxazoles and benzothiazoles, which serve as selective ligands for the human β-estrogen receptor (ER-β) . Procuring the pre-nitrated 1,3,5-trihydroxy-2-nitrobenzene scaffold allows pharmaceutical manufacturers to bypass the thermodynamically challenging and unselective mono-nitration of phloroglucinol, directly providing the exact steric and electronic geometry required for ER-β selectivity over ER-α .

Evidence DimensionSynthetic efficiency and regiocontrol
Target Compound DataProvides a guaranteed mono-nitrated, tri-hydroxylated scaffold for immediate cyclization into benzoxazoles.
Comparator Or BaselineUnsubstituted phloroglucinol
Quantified DifferenceEliminates multi-step protection/deprotection and regioselective nitration steps, significantly improving overall synthetic yield.
ConditionsSynthesis of benzoxazole/benzothiazole pharmacophores for ER-β targeted therapies.

Provides pharmaceutical chemists with a pre-functionalized, high-purity scaffold, reducing synthesis steps and improving yields for receptor-selective drugs.

Advanced MALDI-MS Imaging of Low-Mass Agricultural Contaminants

Due to its minimal background interference in the low m/z range, 2-NPG is the optimal matrix choice for the absolute quantitation and spatial mapping of small-molecule pesticides (such as Pyrimethanil) directly on heterogeneous plant tissues, outperforming traditional CHCA and DHB matrices [1].

Intact Protein Analysis via Multiply Charged Ion Generation

2-NPG is highly recommended for proteomics facilities utilizing MALDI-TOF or AP-LSI platforms. Its unique ability to generate ESI-like multiply charged protein states under vacuum conditions allows for high-resolution analysis of large proteins on standard mass analyzers [2].

Scalable Synthesis of ER-β Selective Pharmaceutical Ligands

For pharmaceutical manufacturing of anti-inflammatory and analgesic agents targeting the human β-estrogen receptor, 2-NPG serves as a critical, pre-functionalized intermediate. It streamlines the synthesis of benzoxazole and benzothiazole pharmacophores by eliminating the need for complex regioselective nitration steps .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16600-92-3

Wikipedia

2-nitrobenzene-1,3,5-triol

Dates

Last modified: 08-15-2023

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